molecular formula C19H20N8O B6453085 2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2549019-22-7

2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B6453085
CAS No.: 2549019-22-7
M. Wt: 376.4 g/mol
InChI Key: XZOYQRVJVUKIFZ-UHFFFAOYSA-N
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Description

This compound features a pyrano[4,3-b]pyridine core fused with a piperazine ring substituted at position 4 with a 7-methylpurine moiety and a carbonitrile group at position 2.

Properties

IUPAC Name

2-[4-(7-methylpurin-6-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8O/c1-25-12-23-17-16(25)19(22-11-21-17)27-5-3-26(4-6-27)18-13(9-20)8-14-10-28-7-2-15(14)24-18/h8,11-12H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOYQRVJVUKIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=C(C=C5COCCC5=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile, also known by its CAS number 2549019-22-7, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N8OC_{19}H_{20}N_{8}O with a molecular weight of 376.4 g/mol. The structure features a pyrano-pyridine core substituted with a piperazine ring and a purine derivative, which is critical for its biological activity.

PropertyValue
CAS Number2549019-22-7
Molecular FormulaC₁₉H₂₀N₈O
Molecular Weight376.4 g/mol

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various pathogenic bacteria and fungi. Notably, it demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with a Minimum Inhibitory Concentration (MIC) of 0.21 µM, making it comparable to established antibiotics like ciprofloxacin .

Table: Antimicrobial Activity of the Compound

PathogenMIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteusModerate
Candida spp.Moderate

The compound also showed selective action against Gram-positive microorganisms and some Gram-negative strains, indicating its broad-spectrum potential .

Cytotoxicity Studies

Cytotoxicity assays using HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cell lines have revealed promising results regarding the safety profile of the compound. The MTT assay indicated that while the compound is effective against pathogens, it maintains a favorable cytotoxicity profile, suggesting potential therapeutic applications without significant toxicity to human cells .

The biological activity of this compound is largely attributed to its ability to interact with critical molecular targets involved in bacterial virulence. Molecular docking studies have shown that it binds effectively to DNA gyrase and MurD enzyme sites through multiple interactions including hydrogen bonds and pi-stacking interactions .

Figure: Interaction Model with DNA Gyrase

The docking studies revealed that the compound forms strong hydrogen bonds with amino acid residues such as SER1084 and ASP437 within the active site of DNA gyrase, which is essential for bacterial DNA replication and transcription .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated several derivatives of pyrano-pyridine compounds, including our target compound. The results indicated that modifications in the piperazine ring significantly influenced antimicrobial potency.
  • Cytotoxicity Assessment :
    • In vitro studies on human cell lines showed low cytotoxicity at therapeutic concentrations, supporting further development as an antimicrobial agent.

Comparison with Similar Compounds

Structural Features and Core Modifications

The target compound’s pyrano[4,3-b]pyridine core distinguishes it from widely studied pyrano[2,3-d]pyrimidine derivatives (e.g., compounds in ). Key structural variations include:

  • Core Heterocycle: Pyrano[4,3-b]pyridine (target) vs. pyrano[2,3-d]pyrimidine (analogs).
  • Substituents :
    • The target compound’s 4-(7-methylpurinyl)piperazinyl group is unique compared to aryl (e.g., phenyl, 4-chlorophenyl) or heteroaryl (e.g., indol-3-yl) substituents in analogs (Table 1) .
    • The carbonitrile group at position 3 is common in analogs, suggesting a role in hydrogen bonding or metabolic stability .
Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Substituents Key Features References
Target Compound pyrano[4,3-b]pyridine 4-(7-methyl-7H-purin-6-yl)piperazin-1-yl, 3-carbonitrile Purine-piperazine linkage
7-Amino-1,3-dimethyl-2,4-dioxo-5-phenyl-... (3a) pyrano[2,3-d]pyrimidine 1,3-dimethyl, 5-phenyl, 6-carbonitrile Aryl substitution
7-Amino-5-(1H-indol-3-yl)-2,4-dioxo-... (7) pyrano[2,3-d]pyrimidine 5-(indol-3-yl), 6-carbonitrile Neurotropic activity reported
5-Amino-7-(4-chlorophenyl)-... (4g) pyrano[3,2-b]pyrrole 7-(4-chlorophenyl), 6-carbonitrile Chlorinated aryl group
8-Hydrazino-3,3-dimethyl-6-thioxo-... (2) pyrano[3,4-c]pyridine 8-hydrazino, 6-thioxo, 5-carbonitrile Thioxo group for redox activity

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